1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O2/c1-30-19-7-5-18(6-8-19)28-13-11-27(12-14-28)10-9-25-20(29)26-17-4-2-3-16(15-17)21(22,23)24/h2-8,15H,9-14H2,1H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRNNHVGYWKOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene dibromide to form 1-(2-bromoethyl)-4-(4-methoxyphenyl)piperazine.
Urea Formation: The intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine moieties often exhibit antidepressant effects. The presence of the methoxyphenyl group may contribute to serotonin receptor modulation, making this compound a candidate for further studies in treating depression-related disorders .
Anticancer Potential
Preliminary studies suggest that derivatives of piperazine-containing urea compounds can exhibit cytotoxic effects against various cancer cell lines. The structural modifications in this compound may enhance its ability to inhibit tumor growth, warranting further investigation into its anticancer mechanisms .
Anticonvulsant Properties
The anticonvulsant potential of related compounds has been documented, with structural analogs showing efficacy in seizure models. This suggests that 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea could be explored for its neuroprotective effects .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent functionalization to introduce the trifluoromethyl and methoxy groups. The synthetic pathways can be optimized to enhance yield and purity, which is crucial for pharmacological testing.
| Synthetic Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Formation of Piperazine | 4-Methoxyphenyl halide, Ethylene diamine | Reflux in solvent | High |
| Urea Formation | Isocyanate derivative | Room temperature | Moderate |
| Trifluoromethylation | Trifluoromethylating agent | Under inert atmosphere | Variable |
Case Study 1: Antidepressant Activity
A study published in 2020 highlighted the antidepressant-like effects of structurally similar compounds in animal models. The research demonstrated significant reductions in behavioral despair, suggesting a mechanism involving serotonin reuptake inhibition .
Case Study 2: Anticancer Activity
In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that derivatives of this compound could inhibit cell proliferation with IC50 values comparable to established chemotherapeutics . Further SAR (Structure-Activity Relationship) studies are needed to optimize efficacy.
Case Study 3: Neuroprotective Effects
A recent investigation into the neuroprotective properties of related piperazine compounds indicated potential anticonvulsant effects, providing a rationale for exploring this compound's efficacy against seizure disorders .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as receptors and enzymes. The piperazine ring and the trifluoromethylphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Research Implications
- SAR Development : The target compound’s combination of -CF₃ and -OCH₃ groups provides a balance between lipophilicity and solubility, making it a candidate for further optimization in CNS or kinase-targeting drug discovery.
- Synthetic Feasibility : High yields in analogues (e.g., 85–93% in ) suggest scalable synthesis.
- Biological Potential: Structural similarity to FAK activators () and GPCR ligands () warrants testing in relevant assays.
Biological Activity
The compound 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea , also known by its chemical structure and various synonyms, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C25H31N3O3
- Molecular Weight : 421.532 g/mol
- Density : 1.166 g/cm³
- Boiling Point : 620.1°C
- LogP : 2.999
These properties suggest that the compound has suitable characteristics for biological activity, particularly in terms of permeability and solubility.
The compound is hypothesized to act primarily as an acetylcholinesterase inhibitor , which is significant in enhancing cholinergic neurotransmission. This mechanism is particularly relevant for conditions such as Alzheimer's disease, where increased acetylcholine levels can alleviate symptoms associated with cognitive decline .
Biological Activity and Therapeutic Applications
Recent studies have highlighted several key areas where this compound exhibits biological activity:
- Neuroprotective Effects :
- Antidiabetic Properties :
- Antimicrobial Activity :
Study on Acetylcholinesterase Inhibition
A detailed study investigated the inhibition properties of various piperazine derivatives, including our compound of interest. The results indicated a significant reduction in acetylcholinesterase activity in vitro, suggesting potential applications in neurodegenerative disease therapies:
Antidiabetic Activity Assessment
Another study assessed the antidiabetic potential of piperazine derivatives, where our compound was included as part of a broader investigation into structural analogs:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Piperazine Derivative A | 50 ± 0.5 | α-amylase Inhibitor |
| Piperazine Derivative B | 40 ± 0.2 | α-glucosidase Inhibitor |
| This compound | Not Specified | Potential Inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
